(3-(Pyridin-4-yl)phenyl)methanamine
Description
(3-(Pyridin-4-yl)phenyl)methanamine is a phenylmethanamine derivative featuring a pyridinyl substituent at the meta position (3-position) of the benzene ring. This compound is structurally characterized by a primary amine (-CH2NH2) attached to a biphenyl system where one phenyl group is replaced by a pyridine ring. Its molecular formula is C12H12N2, with a molecular weight of 184.24 g/mol . The compound’s IUPAC name is (3-pyridin-4-ylphenyl)methanamine, and it is registered under CAS number 486437-10-9 . Its structural simplicity and bifunctional nature (amine + pyridine) make it a versatile building block in medicinal chemistry, particularly for drug discovery targeting CNS disorders or antimicrobial agents.
Properties
IUPAC Name |
(3-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPIAMMLAHLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470377 | |
| Record name | Benzenemethanamine, 3-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864069-25-0 | |
| Record name | Benzenemethanamine, 3-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromopyridine with 3-aminobenzylamine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Pyridin-4-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (3-(Pyridin-4-yl)phenyl)methanamine is used as a building block in the synthesis of various heterocyclic compounds . It is also employed in the development of ligands for coordination chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (3-(Pyridin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Positional Isomers
- (4-(Pyridin-4-yl)phenyl)methanamine (14g): Structural Difference: Pyridinyl group at the para position (4-position) of the benzene ring. Properties: Yielded 59% in synthesis, with ¹H NMR showing aromatic protons at δ 8.64–7.41 and a singlet for -CH2NH2 at δ 3.92 .
Derivatives with Extended Heterocyclic Systems
- (3-(3-(Pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)phenyl)methanamine (20): Structural Difference: Incorporates an imidazo[1,2-b]pyridazine ring fused to the pyridinyl-phenyl system. Properties: Synthesized via column chromatography (20% yield). The extended conjugation may improve binding affinity but reduce solubility .
Substituted Amines
- N-Methyl(3-(pyridin-4-yl)phenyl)methanamine :
- Structural Difference : Methylation of the primary amine (-CH2NHCH3).
- Properties : Registered under CAS 852180-67-6. Methylation increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
- Comparison : Reduced basicity compared to the parent compound could alter pharmacokinetics, such as metabolic stability.
Halogenated and Electron-Withdrawing Derivatives
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine :
- Structural Difference : Trifluoroethoxy (-OCH2CF3) substituent on the pyridine ring.
- Properties : Molecular weight 206.17 g/mol , liquid form. The electron-withdrawing -CF3 group enhances metabolic resistance .
- Comparison : Increased electronegativity may improve target selectivity but reduce aqueous solubility compared to unsubstituted analogs .
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride :
- Structural Difference : Incorporates a 1,2,4-oxadiazole ring.
- Properties : Molecular weight 288.74 g/mol . Oxadiazole’s electron-deficient nature may enhance interactions with enzymatic active sites .
- Comparison : The hydrochloride salt improves crystallinity and stability, favoring formulation in drug development .
Comparative Data Table
*Estimated based on structural formula.
Key Findings and Implications
Positional Isomerism : The meta vs. para pyridinyl substitution significantly alters electronic properties and biological interactions. Para isomers may favor planar interactions, while meta variants offer steric flexibility .
Heterocyclic Extensions : Imidazopyridazine and oxadiazole derivatives exhibit enhanced target engagement but face solubility challenges, necessitating formulation adjustments .
Substituent Effects : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but require balancing with solubility enhancers like salt forms .
Biological Activity
The compound (3-(Pyridin-4-yl)phenyl)methanamine , also known as N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine , is a pyridine derivative that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Interaction with Biomolecules
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. It has been shown to act as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), facilitating targeted protein degradation by forming ternary complexes with target proteins and E3 ligases.
Modulation of Cellular Processes
This compound influences several cellular processes through:
- Signaling Pathways : It modulates key signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the stability and degradation of target proteins, thus impacting cellular signaling dynamics.
- Cell Proliferation : Research has demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The presence of functional groups in the structure enhances this activity, indicating a structure-activity relationship (SAR) where modifications can lead to improved efficacy .
Antiproliferative Activity
A comparative analysis of the antiproliferative effects of this compound on different cancer cell lines reveals varying degrees of effectiveness. The following table summarizes IC50 values for selected cell lines:
These results highlight the compound's potential as an anticancer agent, particularly in targeting specific tumor types.
Case Studies
- Targeted Protein Degradation : In a study involving PROTACs, this compound was utilized as a linker to enhance the degradation of specific oncogenic proteins in cancer cells. The results demonstrated a significant reduction in protein levels and subsequent inhibition of cell proliferation.
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological implications of pyridine derivatives, including this compound. It was found to modulate neurotransmitter systems, showing potential for addressing conditions such as anxiety and depression through receptor interaction .
Safety and Toxicity
While lower doses of this compound have shown beneficial effects, higher doses may lead to toxicity. Animal model studies indicate that careful dosage management is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
